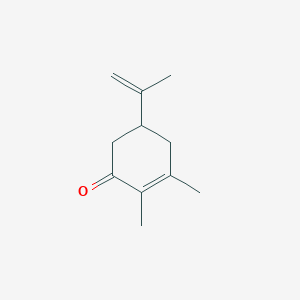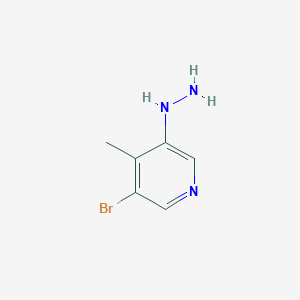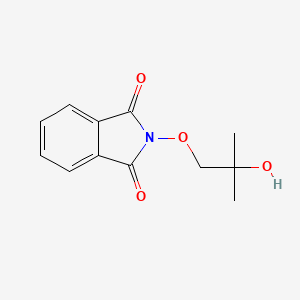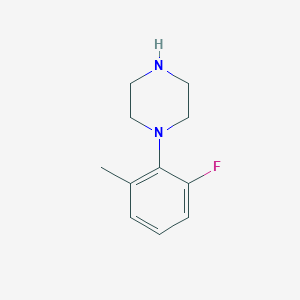
1,4-Diphenethyl-2,6-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenethyl-2,6-piperazinedione is a chemical compound belonging to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diphenethyl-2,6-piperazinedione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves the treatment of propylenediamine tetraacetic tetraamide in a dipolar aprotic solvent with an alkali metal derivative of dimethyl sulfoxide to form a dialkali metal salt, which is then neutralized . This method is efficient and yields a high purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenethyl-2,6-piperazinedione undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: It reacts with tosyl chloride, pyridine, and benzoyl chloride to give mesoionic compounds.
Major Products Formed
Oxidation: Piperazinetetrone
Substitution: Mesoionic compounds with various substituents
Applications De Recherche Scientifique
1,4-Diphenethyl-2,6-piperazinedione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Diphenethyl-2,6-piperazinedione involves its interaction with molecular targets and pathways. For instance, it undergoes oxidation by RuO4, which attacks the endocyclic and exocyclic aminic N-α-C-H bonds, leading to the formation of various oxygenated derivatives . This reaction is crucial for understanding its behavior in biological systems and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1,4-Diphenethyl-2,6-piperazinedione can be compared with other similar compounds such as 1,4-dibenzylpiperazine and 1,4-diphenyl-2,6-piperazinedione. These compounds share structural similarities but differ in their reactivity and applications:
1,4-Dibenzylpiperazine: Undergoes oxidation to form various oxygenated derivatives.
1,4-Diphenyl-2,6-piperazinedione: Susceptible to oxidation and forms cyclic dimers and cycloadducts.
Propriétés
Formule moléculaire |
C20H22N2O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1,4-bis(2-phenylethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C20H22N2O2/c23-19-15-21(13-11-17-7-3-1-4-8-17)16-20(24)22(19)14-12-18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clé InChI |
XPUXZWFOQUVDMF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)CN1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11716126.png)
![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)


![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)


![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)

![{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)

![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11716199.png)
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B11716201.png)
![N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine](/img/structure/B11716202.png)
